molecular formula C16H17FN2O4S B4196780 2-(5-FLUORO-2-METHOXYBENZENESULFONAMIDO)-3-PHENYLPROPANAMIDE

2-(5-FLUORO-2-METHOXYBENZENESULFONAMIDO)-3-PHENYLPROPANAMIDE

Cat. No.: B4196780
M. Wt: 352.4 g/mol
InChI Key: WBBNVEQPHXIRFG-UHFFFAOYSA-N
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Description

2-(5-FLUORO-2-METHOXYBENZENESULFONAMIDO)-3-PHENYLPROPANAMIDE is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a sulfonyl group attached to a phenylalanine derivative, which contributes to its distinctive chemical behavior and reactivity.

Properties

IUPAC Name

2-[(5-fluoro-2-methoxyphenyl)sulfonylamino]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O4S/c1-23-14-8-7-12(17)10-15(14)24(21,22)19-13(16(18)20)9-11-5-3-2-4-6-11/h2-8,10,13,19H,9H2,1H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBNVEQPHXIRFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-FLUORO-2-METHOXYBENZENESULFONAMIDO)-3-PHENYLPROPANAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common method includes the sulfonylation of 5-fluoro-2-methoxyphenyl with a suitable sulfonyl chloride, followed by coupling with phenylalanine under specific reaction conditions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(5-FLUORO-2-METHOXYBENZENESULFONAMIDO)-3-PHENYLPROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(5-FLUORO-2-METHOXYBENZENESULFONAMIDO)-3-PHENYLPROPANAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(5-FLUORO-2-METHOXYBENZENESULFONAMIDO)-3-PHENYLPROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group plays a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The compound’s effects are mediated through pathways that involve changes in cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-fluoro-2-methoxyphenyl)sulfonyl]glycineamide
  • N-[(5-fluoro-2-methoxyphenyl)sulfonyl]tyrosineamide
  • N-[(5-fluoro-2-methoxyphenyl)sulfonyl]valineamide

Uniqueness

2-(5-FLUORO-2-METHOXYBENZENESULFONAMIDO)-3-PHENYLPROPANAMIDE is unique due to its specific structural features, such as the presence of both a sulfonyl group and a phenylalanine derivative. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(5-FLUORO-2-METHOXYBENZENESULFONAMIDO)-3-PHENYLPROPANAMIDE
Reactant of Route 2
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2-(5-FLUORO-2-METHOXYBENZENESULFONAMIDO)-3-PHENYLPROPANAMIDE

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